Cas no 1213654-65-9 ((1R)-1-(5-BROMO-2-FLUOROPHENYL)BUTYLAMINE)

(1R)-1-(5-Bromo-2-fluorophenyl)butylamine is a chiral amine compound featuring a bromo-fluorophenyl substituent, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The (1R)-enantiomer provides stereochemical precision, making it valuable for the development of enantioselective catalysts and biologically active molecules. The presence of both bromo and fluoro substituents on the phenyl ring offers opportunities for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution. This compound is particularly useful in medicinal chemistry for the design of receptor-targeting ligands due to its rigid aromatic core and amine functionality. Its high purity and defined stereochemistry ensure reproducibility in research and industrial processes.
(1R)-1-(5-BROMO-2-FLUOROPHENYL)BUTYLAMINE structure
1213654-65-9 structure
Product Name:(1R)-1-(5-BROMO-2-FLUOROPHENYL)BUTYLAMINE
CAS No:1213654-65-9
MF:C10H13BrFN
MW:246.119325399399
CID:5592321
PubChem ID:96710134
Update Time:2025-10-23

(1R)-1-(5-BROMO-2-FLUOROPHENYL)BUTYLAMINE Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(5-BROMO-2-FLUOROPHENYL)BUTYLAMINE
    • Benzenemethanamine, 5-bromo-2-fluoro-α-propyl-, (αR)-
    • (R)-1-(5-BROMO-2-FLUOROPHENYL)BUTAN-1-AMINE
    • Y11991
    • 1213654-65-9
    • Inchi: 1S/C10H13BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1
    • InChI Key: RHCWFJIWXDBMTP-SNVBAGLBSA-N
    • SMILES: N[C@@H](C1=CC(Br)=CC=C1F)CCC

Computed Properties

  • Exact Mass: 245.02154g/mol
  • Monoisotopic Mass: 245.02154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.366±0.06 g/cm3(Predicted)
  • Boiling Point: 275.2±25.0 °C(Predicted)
  • pka: 8.58±0.10(Predicted)

(1R)-1-(5-BROMO-2-FLUOROPHENYL)BUTYLAMINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1761645-1g
(r)-1-(5-Bromo-2-fluorophenyl)butan-1-amine
1213654-65-9 98%
1g
¥9245.00 2024-08-09

Additional information on (1R)-1-(5-BROMO-2-FLUOROPHENYL)BUTYLAMINE

Recent Advances in the Study of (1R)-1-(5-BROMO-2-FLUOROPHENYL)BUTYLAMINE (CAS: 1213654-65-9)

The compound (1R)-1-(5-Bromo-2-fluorophenyl)butylamine (CAS: 1213654-65-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its bromo-fluorophenyl moiety, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of interest for drug discovery and development.

One of the key areas of research has been the optimization of synthetic routes for (1R)-1-(5-Bromo-2-fluorophenyl)butylamine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient enantioselective synthesis method using asymmetric hydrogenation, achieving high yields and excellent enantiomeric excess (ee > 99%). This advancement is critical for scaling up production and ensuring the availability of high-purity material for preclinical and clinical studies. The synthetic route also highlights the importance of the bromo and fluoro substituents in enhancing the compound's stability and bioavailability.

Pharmacological evaluations of (1R)-1-(5-Bromo-2-fluorophenyl)butylamine have revealed its potential as a modulator of neurotransmitter systems. In vitro studies using rat cortical neurons indicated that the compound exhibits affinity for serotonin (5-HT) and dopamine (DA) receptors, with IC50 values in the low micromolar range. These findings suggest its possible application in treating psychiatric disorders such as depression and schizophrenia. Furthermore, molecular docking simulations have provided insights into the compound's binding interactions with receptor subtypes, offering a structural basis for further optimization.

Another significant development is the investigation of (1R)-1-(5-Bromo-2-fluorophenyl)butylamine as a precursor for radiopharmaceuticals. Researchers have explored its utility in positron emission tomography (PET) imaging, leveraging the bromine atom for isotopic labeling with fluorine-18. Preliminary results from a 2024 study in the European Journal of Nuclear Medicine and Molecular Imaging showed promising uptake and retention in brain regions associated with neurodegenerative diseases, highlighting its potential as a diagnostic tool for conditions like Alzheimer's and Parkinson's disease.

Despite these advancements, challenges remain in the clinical translation of (1R)-1-(5-Bromo-2-fluorophenyl)butylamine. Issues such as metabolic stability, blood-brain barrier permeability, and potential off-target effects require further investigation. Ongoing studies are employing advanced techniques like metabolomics and pharmacokinetic modeling to address these concerns. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the compound's progression from bench to bedside.

In conclusion, (1R)-1-(5-Bromo-2-fluorophenyl)butylamine (CAS: 1213654-65-9) represents a versatile and promising candidate in chemical biology and drug development. Its unique structural features and pharmacological profile make it a valuable tool for both therapeutic and diagnostic applications. Future research will likely focus on refining its properties and expanding its utility in addressing unmet medical needs, particularly in CNS disorders.

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